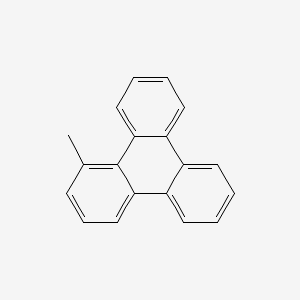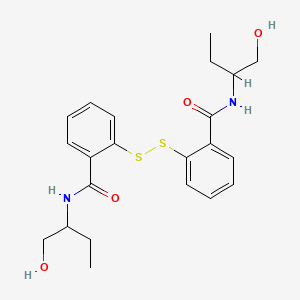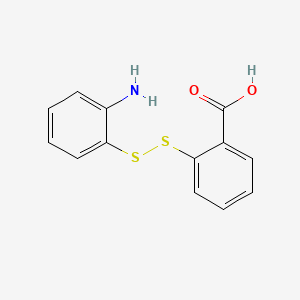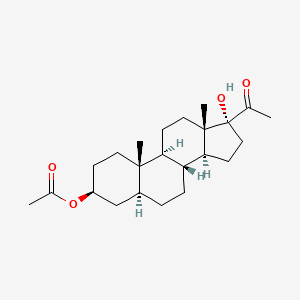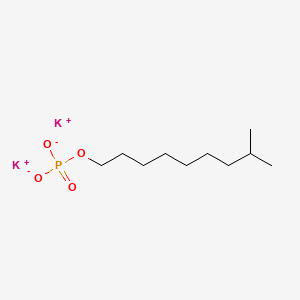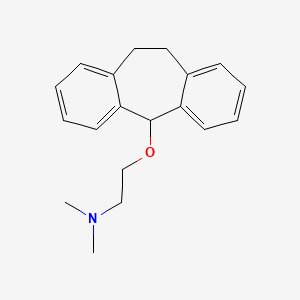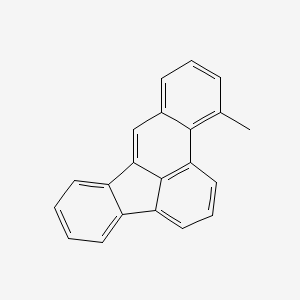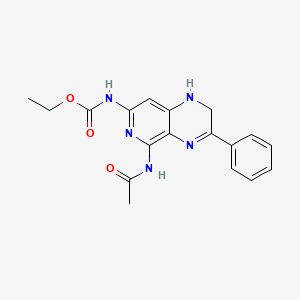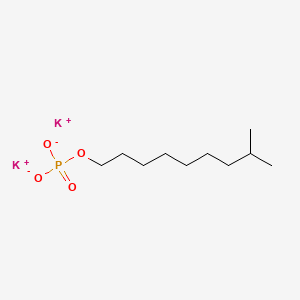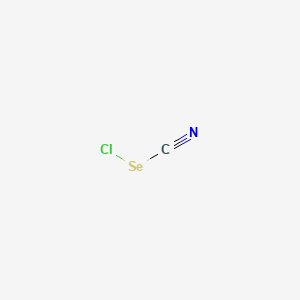
Selenium chloride cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenium chloride cyanide is an inorganic compound with the chemical formula CClNSe. It is a unique compound that combines selenium, chlorine, and cyanide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenium chloride cyanide can be synthesized through various methods. One common approach involves the reaction of selenium tetrachloride with hydrogen cyanide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors where selenium tetrachloride and hydrogen cyanide are combined under carefully monitored conditions. The process may also include purification steps to remove any impurities and ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Selenium chloride cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenium dioxide and other selenium-containing compounds.
Reduction: Reduction reactions can convert this compound to elemental selenium and other reduced forms.
Substitution: The chlorine and cyanide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium cyanide or potassium chloride.
Major Products Formed:
Oxidation: Selenium dioxide, chlorine gas, and hydrogen cyanide.
Reduction: Elemental selenium, hydrogen chloride, and hydrogen cyanide.
Substitution: Various selenium-containing compounds depending on the substituents used.
Scientific Research Applications
Selenium chloride cyanide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other selenium-containing compounds and as a catalyst in certain reactions.
Biology: Research has explored its potential as a tool for studying selenium’s role in biological systems.
Medicine: Selenium compounds, including this compound, are investigated for their potential therapeutic effects, such as anticancer and antioxidant properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of selenium chloride cyanide involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound can interact with proteins and enzymes, affecting their function. It is incorporated into selenoproteins, which play crucial roles in cellular processes.
Pathways Involved: The compound can influence oxidative stress pathways, modulate immune responses, and affect cellular signaling pathways. .
Comparison with Similar Compounds
Selenium Dioxide (SeO2): A common selenium compound used in oxidation reactions.
Selenium Tetrachloride (SeCl4): Used in the synthesis of other selenium compounds.
Selenium Cyanide (Se(CN)2): Another selenium-cyanide compound with different reactivity and applications
Uniqueness: Selenium chloride cyanide is unique due to its combination of selenium, chlorine, and cyanide groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
80039-76-5 |
|---|---|
Molecular Formula |
CClNSe |
Molecular Weight |
140.44 g/mol |
IUPAC Name |
chloro selenocyanate |
InChI |
InChI=1S/CClNSe/c2-4-1-3 |
InChI Key |
ZFELZZXATYXRGE-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)[Se]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


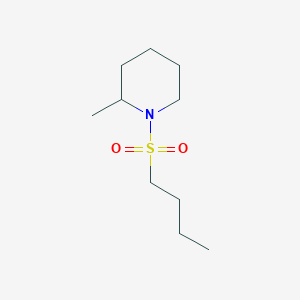
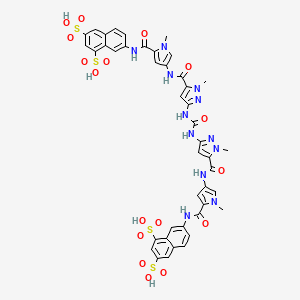
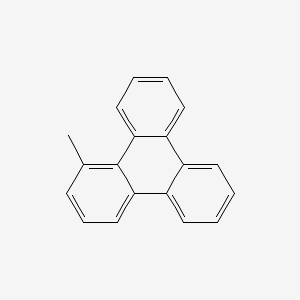
![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)
